molecular formula C11H8O4 B8750242 5-(3-hydroxyphenyl)furan-2-carboxylic acid

5-(3-hydroxyphenyl)furan-2-carboxylic acid

Cat. No. B8750242
M. Wt: 204.18 g/mol
InChI Key: UWYDNQSZSBEWFI-UHFFFAOYSA-N
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Patent
US08809538B2

Procedure details

A solution of methyl 5-(3-hydroxyphenyl)furan-2-carboxylate (500 mg) in ethanol (11 mL) was treated with aqueous 3 mol/L sodium hydroxide (3.8 mL) at room temperature and refluxed for three hours. The reaction was brought to room temperature and concentrated. The residue was dissolved in water and brought to pH 2 via the addition of 1 N hydrochloric acid. The precipitated beige solids were collected by filtration to obtain the title compound (175 mg) having the following physical data.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([C:8]2[O:12][C:11]([C:13]([O:15]C)=[O:14])=[CH:10][CH:9]=2)[CH:5]=[CH:6][CH:7]=1.[OH-].[Na+]>C(O)C>[OH:1][C:2]1[CH:3]=[C:4]([C:8]2[O:12][C:11]([C:13]([OH:15])=[O:14])=[CH:10][CH:9]=2)[CH:5]=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
OC=1C=C(C=CC1)C1=CC=C(O1)C(=O)OC
Name
Quantity
3.8 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
11 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for three hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
was brought to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water
ADDITION
Type
ADDITION
Details
brought to pH 2 via the addition of 1 N hydrochloric acid
FILTRATION
Type
FILTRATION
Details
The precipitated beige solids were collected by filtration

Outcomes

Product
Name
Type
product
Smiles
OC=1C=C(C=CC1)C1=CC=C(O1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 175 mg
YIELD: CALCULATEDPERCENTYIELD 37.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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